molecular formula C13H11BrN2O3 B3857795 5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide

5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide

Cat. No.: B3857795
M. Wt: 323.14 g/mol
InChI Key: AXLUUVIIIDSNQC-OVCLIPMQSA-N
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Description

5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide is a complex organic compound that features a bromine atom, a furan ring, and a hydroxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with furan-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for treating bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide involves its interaction with microbial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death. Molecular targets may include membrane proteins and enzymes involved in maintaining cell membrane structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide is unique due to its specific combination of a bromine atom, a furan ring, and a hydroxybenzamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c1-8(12-3-2-6-19-12)15-16-13(18)10-7-9(14)4-5-11(10)17/h2-7,17H,1H3,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLUUVIIIDSNQC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=CC(=C1)Br)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=CC(=C1)Br)O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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